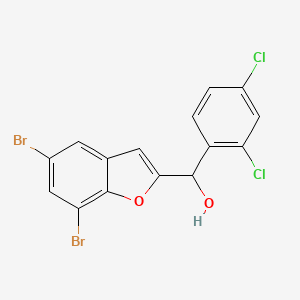

(5,7-二溴-1-苯并呋喃-2-基)(2,4-二氯苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” is a chemical compound with the molecular formula C15H8Br2Cl2O2 . It has a molecular weight of 450.94 .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” consists of a benzofuran ring substituted with bromine atoms at the 5 and 7 positions. The benzofuran ring is attached to a methanol group through a phenyl ring, which is substituted with chlorine atoms at the 2 and 4 positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” such as melting point, boiling point, and density are not specified in the available resources .

科学研究应用

催化反应和甲醇转化:甲醇转化过程中沸石的研究强调了催化过程中复杂的机制,包括催化剂的失活和再活化,并可以为探索苯并呋喃衍生物的催化应用提供基础理解 (Schulz, 2010).

分子聚集和溶剂效应:研究某些化合物在不同溶剂中的聚集行为可以告知苯并呋喃衍生物的溶剂相关性质,这可能与材料科学或药物制剂中的应用相关 (Matwijczuk et al., 2016).

生物活性化合物的合成:复杂天然产物的合成及其反应模式的探索可以作为合成和理解苯并呋喃衍生物和相关化合物的生物活性的指南 (Akbaba et al., 2010).

光氧化过程:对甲醇中农药光氧化的研究提供了在光照下氯化合物的反应性见解,可以推断出 (5,7-二溴-1-苯并呋喃-2-基)(2,4-二氯苯基)甲醇的光反应性及其在环境化学或光药理学中的潜在应用 (Plimmer et al., 1970).

安全和危害

未来方向

Benzofuran and its derivatives, including “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .

作用机制

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors . They interact with their targets, leading to changes in the biological activities of these targets .

Biochemical Pathways

Benzofuran derivatives have been known to affect a variety of biochemical pathways, leading to their wide range of biological and pharmacological applications .

Pharmacokinetics

It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

The design of new antimicrobial agents using benzofuran as a scaffold has emerged as a promising area of research .

属性

IUPAC Name |

(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6,14,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRYPRJYFTWQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2983471.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)